Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is an organic compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts significant strain and reactivity. It is used in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the bromination of bicyclo[1.1.1]pentane derivatives followed by esterification. One common method includes the reaction of bicyclo[1.1.1]pentane with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Amino or thio derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate involves its reactivity due to the strained bicyclic structure. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the carbonyl carbon or substitution at the bromine atom.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- Bicyclo[1.1.1]pentane derivatives
Uniqueness
Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bromine atom, which imparts distinct reactivity compared to other halogenated derivatives. This makes it particularly useful in substitution reactions and as a precursor for further functionalization.
Properties
IUPAC Name |
methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKOBEXHIQGHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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